N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19FN4OS and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Arrhythmic Activity
A study by Abdel‐Aziz, H., et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds, closely related to the queried chemical, demonstrated significant anti-arrhythmic activity. This suggests potential applications in cardiac arrhythmia treatment or related research (Abdel‐Aziz et al., 2009).
Antimicrobial Properties
Başoğlu, S., et al. (2013) conducted research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3,4-thiadiazole. These compounds exhibited antimicrobial activities, suggesting a potential application in developing new antimicrobial agents (Başoğlu et al., 2013).
Tuberculosis Treatment
Jeankumar, V. U., et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally similar to the queried chemical. These compounds were evaluated for their antituberculosis activity and cytotoxicity, indicating their potential use in tuberculosis research or treatment (Jeankumar et al., 2013).
Metabolic and Disposition Studies
Renzulli, C., et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist structurally similar to the queried compound. This research provides insights into the metabolic pathways and disposition of such compounds in the human body, relevant to pharmacokinetics and pharmacodynamics studies (Renzulli et al., 2011).
Anticancer Research
Anuse, D. G., et al. (2019) synthesized and evaluated a series of compounds, including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed potential anticancer activity, suggesting their application in cancer research (Anuse et al., 2019).
Serotonin Receptor Imaging
Ryu, Y., et al. (2007) studied the use of a PET radioligand, 18F-trans-4-Fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, for imaging serotonin 5-HT1A receptors in the human brain. This research has implications for the development of imaging agents for neurological studies (Ryu et al., 2007).
Pharmacokinetic Studies
Teffera, Y., et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Their study provides valuable information on the pharmacokinetic properties of compounds structurally related to the queried chemical, relevant for cancer therapy research (Teffera et al., 2013).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-13-3-1-12(2-4-13)17(7-8-17)16(23)20-14-5-9-22(10-6-14)15-11-19-24-21-15/h1-4,11,14H,5-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUSWSWHSPTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.